molecular formula C7H7BBrFO2 B591770 6-Bromo-2-fluoro-3-methylphenylboronic acid CAS No. 957061-15-3

6-Bromo-2-fluoro-3-methylphenylboronic acid

Cat. No. B591770
M. Wt: 232.843
InChI Key: NJHQHIZZGJAIAE-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylphenylboronic acid (6-Br-2-F-3-MePBA) is an organic compound of boronic acid with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent that can be used in a variety of reactions, including Suzuki-Miyaura, Stille, and Heck coupling reactions. It is also used in the synthesis of novel pharmaceuticals and in the detection of various biological molecules. This article will discuss the synthesis of 6-Br-2-F-3-MePBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Halodeboronation for Aryl Boronic Acids Synthesis

A study by Szumigala et al. (2004) introduced a scalable synthesis method for 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation across a series of aryl boronic acids. This method facilitates the formation of aryl bromides and chlorides in good to excellent yields, highlighting the potential of halodeboronation reactions in organic synthesis (Szumigala et al., 2004).

Synthesis of Fluoropyridines and Pyridones

Sutherland and Gallagher (2003) reported the high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which was subsequently used in a Suzuki reaction with various aryl iodides to produce monosubstituted 5-bromo-2-fluoropyridines. This method exemplifies the versatility of aryl boronic acids in synthesizing substituted pyridines and pyridones, which are significant in pharmaceutical research (Sutherland & Gallagher, 2003).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed tandem cyclization, as discussed by Bao et al. (2019), offers an efficient method for synthesizing 6-fluoroalkyl-phenanthridines using fluorinated imidoyl chlorides and 2-bromophenylboronic acid. This technique underscores the importance of aryl boronic acids in facilitating rapid synthesis through dual C–C bond formation in a one-pot process without the need for an oxidant (Bao et al., 2019).

Anticancer Research

Research into simple phenylboronic acid derivatives, such as those by Psurski et al. (2018), explores their antiproliferative potential against cancer cells. Compounds like 2-fluoro-6-formylphenylboronic acid demonstrated significant activity, indicating the promise of boronic acid derivatives in the development of new anticancer agents. This study highlights the role of boronic acids in the synthesis of compounds with potential medicinal applications (Psurski et al., 2018).

properties

IUPAC Name

(6-bromo-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHQHIZZGJAIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659407
Record name (6-Bromo-2-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-methylphenylboronic acid

CAS RN

957061-15-3
Record name (6-Bromo-2-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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